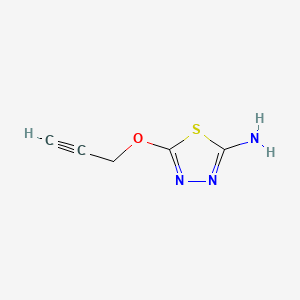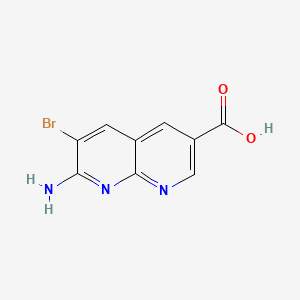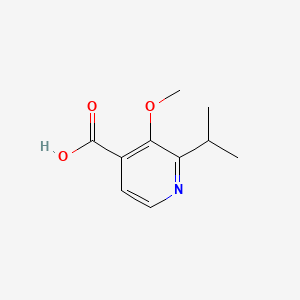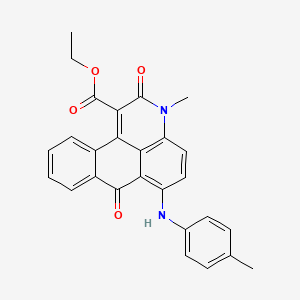
N1,5-Dimethyl-4-nitro-1,2-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,5-Dimethyl-4-nitro-1,2-benzenediamine is an organic compound with the molecular formula C8H11N3O2 It is a derivative of benzenediamine, characterized by the presence of nitro and methyl groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N1,5-Dimethyl-4-nitro-1,2-benzenediamine can be synthesized through several methods. One common approach involves the nitration of N1,5-dimethyl-1,2-benzenediamine using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at low temperatures to control the rate of nitration and prevent over-nitration.
Another method involves the reduction of this compound from its corresponding dinitro compound. This reduction can be achieved using reducing agents such as iron powder and hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N1,5-Dimethyl-4-nitro-1,2-benzenediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The methyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: N1,5-Dimethyl-1,2-benzenediamine.
Oxidation: N1,5-Dimethyl-4-nitroso-1,2-benzenediamine.
Substitution: Various substituted benzenediamine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N1,5-Dimethyl-4-nitro-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N1,5-Dimethyl-4-nitro-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions makes it a valuable tool for studying oxidative stress and related cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,5-Dimethyl-1,2-benzenediamine: Lacks the nitro group, making it less reactive in redox reactions.
N1-Methyl-4-nitro-1,2-benzenediamine: Similar structure but with only one methyl group, affecting its chemical properties and reactivity.
N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine: Different positioning of the nitro and amino groups, leading to different reactivity and applications.
Uniqueness
N1,5-Dimethyl-4-nitro-1,2-benzenediamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-N,4-dimethyl-5-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-7(10-2)6(9)4-8(5)11(12)13/h3-4,10H,9H2,1-2H3 |
Clé InChI |
UYOLANRVJWPGFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1[N+](=O)[O-])N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B13931566.png)





![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13931612.png)


![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)
